molecular formula C10H11Cl2NO2 B15075234 Isopropyl N-(2,5-dichlorophenyl)carbamate CAS No. 2150-26-7

Isopropyl N-(2,5-dichlorophenyl)carbamate

Cat. No.: B15075234
CAS No.: 2150-26-7
M. Wt: 248.10 g/mol
InChI Key: JNQVFBWQRGWFHG-UHFFFAOYSA-N
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Description

Isopropyl N-(2,5-dichlorophenyl)carbamate is an organic compound with the molecular formula C10H11Cl2NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl N-(2,5-dichlorophenyl)carbamate typically involves the reaction of 2,5-dichloroaniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,5-dichloroaniline+isopropyl chloroformateIsopropyl N-(2,5-dichlorophenyl)carbamate+HCl\text{2,5-dichloroaniline} + \text{isopropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2,5-dichloroaniline+isopropyl chloroformate→Isopropyl N-(2,5-dichlorophenyl)carbamate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and products, facilitating the reaction process.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate ester bond undergoes hydrolysis under aqueous conditions. This reaction proceeds via cleavage of the carbonyl-oxygen bond, generating carbamic acid intermediates that decompose further:

C10H10Cl2NO2+H2OC3H7OH+C7H5Cl2NH2+CO2\text{C}_{10}\text{H}_{10}\text{Cl}_2\text{NO}_2 + \text{H}_2\text{O} \rightarrow \text{C}_3\text{H}_7\text{OH} + \text{C}_7\text{H}_5\text{Cl}_2\text{NH}_2 + \text{CO}_2

Key findings:

  • Hydrolysis rates depend on pH and temperature, with acidic/basic conditions accelerating degradation .

  • In biological systems, esterases catalyze hydrolysis to form 2,5-dichloroaniline and isopropanol .

  • Stability studies indicate a half-life of 3–8 hours in mammalian systems, limiting environmental persistence .

Reaction Conditions

ComponentQuantity/ParameterSource
2,5-Dichloroaniline1 mole (162 g)
Isopropyl chloroformate1 mole (122.5 g)
Sodium bicarbonate1.1 moles (84 g)
SolventBenzene/water (500/300 mL)
Temperature5–10°C during reaction
Yield80% crude, 66% purified

Key observations:

  • Sodium bicarbonate acts as a base to neutralize HCl byproducts .

  • Optimal yields require strict temperature control to minimize side reactions .

Catalyzed Reactions

Organometallic catalysts enhance reaction efficiency during synthesis:

Catalyst Performance Comparison

CatalystBy-product ReductionReaction TimeSource
Dibutyltin dilaurate>90%41 hours
Zinc acetylacetonate75–85%16 hours
Uncatalyzed (control)40–50%>72 hours
  • Dibutyltin dilaurate reduces by-products like formaldoxime derivatives (e.g., By-product 1: 0.6%, By-product 2: 1.6%) .

  • Catalyst choice affects purity, with tin-based catalysts outperforming zinc variants .

Stability Under Environmental Conditions

The compound exhibits moderate stability in non-aqueous solvents but degrades rapidly in humid or alkaline environments:

Degradation Products

ConditionPrimary ProductsSecondary ProductsSource
Aqueous (pH 7)2,5-Dichloroaniline, IsopropanolCO₂
Acidic (pH < 4)Chlorinated phenolic derivativesPolymerized residues
UV exposureRadical intermediatesUnidentified chlorinated species
  • Photodegradation pathways remain less characterized but are critical for environmental risk assessments.

Interaction with Biological Targets

As a carbamate pesticide, it inhibits acetylcholinesterase (AChE) via carbamylation of the enzyme’s active site:

AChE+C10H10Cl2NO2AChE-carbamate complexReversible inhibition\text{AChE} + \text{C}_{10}\text{H}_{10}\text{Cl}_2\text{NO}_2 \rightarrow \text{AChE-carbamate complex} \rightarrow \text{Reversible inhibition}

  • Inhibition is transient, with AChE activity recovering within hours .

  • Metabolites like 2,5-dichloroaniline show lower biocidal activity but higher environmental mobility .

Scientific Research Applications

Isopropyl N-(2,5-dichlorophenyl)carbamate, a carbamate derivative, is primarily known for its applications as an herbicide . Carbamates, in general, have broad applications in agriculture as herbicides , but also have other uses, such as in rubber production .

Synthesis and Production

This compound can be synthesized through the reaction of a chloroaniline with an isopropyl haloformate in the presence of a hydrogen halide acceptor . For example, the reaction of 2,5-dichloroaniline with isopropyl chloroformate produces this compound . The reaction can be represented by the equation n is a whole integer from 1 inclusive and X is a halogen\text{n is a whole integer from 1 inclusive and X is a halogen} .

The process can be conducted in batches or continuously, with reactants continuously added to a reaction zone while withdrawing the reaction mixture . Unused reactants and solvents can be returned to the reaction zone .

Example synthesis

  • One mole (122.5 grams) of isopropyl chloroformate was added dropwise over 140 minutes to a mixture of one mole (162 grams) of 2,5-dichloroaniline and 1.1 moles (84.0 grams) of sodium bicarbonate .

Herbicide Applications

This compound, like other isopropyl N-chlorophenyl carbamates, is valuable as an herbicide, particularly for killing weeds and broadleaf plants . It can be formulated with diluents and other herbicides . Examples of carbamates with herbicidal applications include isopropyl N-phenyl carbamate and isopropyl N-3-chlorophenyl carbamate .

General Carbamate Information

Mechanism of Action

The mechanism of action of Isopropyl N-(2,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl N-(2,6-dichlorophenyl)carbamate
  • Isopropyl N-(2,3-dichlorophenyl)carbamate
  • Isopropyl N-(2,4-dichlorophenyl)carbamate

Uniqueness

Isopropyl N-(2,5-dichlorophenyl)carbamate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

2150-26-7

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

propan-2-yl N-(2,5-dichlorophenyl)carbamate

InChI

InChI=1S/C10H11Cl2NO2/c1-6(2)15-10(14)13-9-5-7(11)3-4-8(9)12/h3-6H,1-2H3,(H,13,14)

InChI Key

JNQVFBWQRGWFHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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